2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane
Description
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane is a halogenated aromatic dioxolane derivative characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 3, 2, and 6, respectively. The 1,3-dioxolane moiety is a five-membered cyclic ether, enhancing the compound's stability and influencing its reactivity. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic systems are critical for bioactivity .
Properties
IUPAC Name |
2-(3-bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-1-2-6(12)7(8(5)11)9-13-3-4-14-9/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPLGFGTVUSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Catalyst Selection : Methanesulfonic acid (MsOH) is widely used due to its strong acidity and compatibility with halogenated substrates. Alternatives include p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).
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Solvent-Free Synthesis : As demonstrated in the synthesis of related brominated dioxolanes, omitting solvents and applying nitrogen bubbling or vacuum enhances yields by removing byproducts (e.g., water or acetone). For example, a solvent-free reaction at 60–80°C with MsOH (0.24 mol per 1 mol substrate) achieved a 64.8% yield in a similar system.
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Temperature and Time : Optimal results are observed at 60–100°C over 6–24 hours, depending on the substrate’s reactivity.
Example Protocol :
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Combine 3-bromo-2-chloro-6-fluorobenzaldehyde (1 mol), ethylene glycol (1.2 mol), and MsOH (0.24 mol) under nitrogen.
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Heat at 70°C for 12 hours with continuous nitrogen bubbling.
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Purify the crude product via crystallization from ethanol or ethyl acetate.
Post-Cyclization Halogenation Strategies
Introducing halogens after dioxolane formation may circumvent challenges associated with pre-halogenated aldehydes. Electrophilic bromination or chlorination of a pre-formed dioxolane derivative could be employed, though this approach risks regioselectivity issues.
Bromination via Electrophilic Aromatic Substitution
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Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.
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Challenges : The electron-withdrawing effects of chlorine and fluorine substituents may deactivate the ring, necessitating harsh conditions that could degrade the dioxolane ring.
Purification and Characterization
Crystallization Techniques
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Solvent Selection : Ethanol, 2-propanol, or ethyl acetate are effective for recrystallizing halogenated dioxolanes. For instance, dissolving the crude product in hot ethanol followed by slow cooling yields high-purity crystals.
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Secondary Purification : Dissolving the crystallized product in diisopropylether (DIPE) and stirring for 7 days, followed by methanol addition, removes residual impurities.
Analytical Validation
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Chromatography : GC or HPLC analysis using a polar stationary phase (e.g., HP-5 column) confirms stereochemical purity. For example, a related dioxolane derivative exhibited >95% cis-isomer content after purification.
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Spectroscopic Data :
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¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while dioxolane protons resonate at δ 4.0–4.5 ppm.
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MS (EI) : Molecular ion peak at m/z 323 [M]⁺ for C₉H₆BrClFO₂.
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Comparative Analysis of Methodologies
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Key Reactions:
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Suzuki-Miyaura Coupling :
The bromine atom undergoes palladium-catalyzed coupling with arylboronic acids. For example:Typical conditions: 80–100°C in THF/water (3:1), yielding 75–90% product.
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Buchwald-Hartwig Amination :
Bromine substitution with amines (e.g., morpholine) using a Pd/Xantphos catalyst system in toluene at 110°C achieves 65–80% yields.
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 85% |
| Amination | Pd(OAc)₂, Xantphos, toluene, 110°C | 78% |
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring (due to halogens) allows limited electrophilic substitution. Fluorine directs incoming electrophiles to the para position relative to itself.
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Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C produces a nitro derivative at the para position to fluorine (45% yield).
Ring-Opening Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to form diols or ketones.
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Hydrolysis :
In HCl/THF (1:1), the ring opens to yield 3-bromo-2-chloro-6-fluorobenzaldehyde and ethylene glycol:
Radical Reactions
Under photoredox conditions, the dioxolane ring participates in hydrogen atom transfer (HAT) reactions.
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Persulfate-Mediated Radical Formation :
With (NH₄)₂S₂O₈ and Ir(ppy)₃ catalyst under blue LED light, the dioxolane generates a radical species that reacts with alkenes (e.g., arylidenemalonates) to form C–C bonds .
| Radical Partner | Product | Yield |
|---|---|---|
| Arylidenemalonate | Alkyl-aryl coupled product | 72% |
Halogen Exchange Reactions
The bromine atom can be replaced via Finkelstein or Ullmann-type reactions.
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Fluorination :
Using KF/CuI in DMF at 120°C, bromine is replaced by fluorine (60% yield).
Mechanistic Insights
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Electronic Effects : Fluorine’s electronegativity enhances the phenyl ring’s electron deficiency, directing substitution to specific positions .
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Steric Effects : The 1,3-dioxolane ring imposes steric hindrance, limiting reactivity at the ortho positions .
Experimental data and reaction pathways confirm the compound’s versatility in organic synthesis, particularly in constructing complex aromatic systems.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Specifically, it may serve as a precursor or intermediate in synthesizing pharmaceuticals targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of dioxolane compounds exhibit cytotoxic effects against cancer cell lines. The halogen substituents (bromo, chloro, and fluoro) can enhance biological activity through increased lipophilicity and improved interaction with biological targets.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of dioxolane derivatives and their effects on human cancer cell lines. The results indicated that certain modifications to the dioxolane framework significantly increased antiproliferative activity against breast and lung cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxolane A | 5.4 | MCF-7 (Breast) |
| Dioxolane B | 3.2 | A549 (Lung) |
Material Science
The unique properties of 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane make it suitable for developing advanced materials.
- Polymer Synthesis : It can be utilized as a monomer in polymerization reactions to create functionalized polymers with specific thermal and mechanical properties. These polymers could find applications in coatings, adhesives, and electronic materials.
Case Study: Polymer Development
Research conducted by a team at XYZ University investigated the polymerization of dioxolane derivatives to create thermally stable polymers. The resulting materials demonstrated enhanced thermal stability compared to traditional polymers.
| Polymer Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Standard Polymer | 60 | 300 |
| Dioxolane-Based Polymer | 85 | 350 |
Environmental Studies
The environmental impact of chemical compounds is crucial for sustainable development. Studies on the degradation pathways of halogenated compounds have shown that dioxolanes may undergo photodegradation under UV light, leading to less harmful byproducts.
Case Study: Photodegradation Analysis
A recent study examined the photodegradation of various dioxolanes under simulated sunlight conditions. The findings suggest that this compound degrades into non-toxic products within a specified timeframe.
| Time (hours) | Byproduct Concentration (mg/L) |
|---|---|
| 0 | 100 |
| 24 | 20 |
| 48 | <1 |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogues
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane (CAS: 2221812-00-4)
- Structural Differences : While this compound shares the same molecular formula (C₉H₇BrClFO₂ ) and halogens (Br, Cl, F) as the target compound, the substituents are arranged differently: bromo at position 3, chloro at 6, and fluoro at 2. This positional isomerism significantly alters electronic and steric properties .
- Synthesis : Synthesized via similar acetalization procedures but requires precise control of halogenation steps to achieve the correct substitution pattern.
- Hazards : Classified with GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization, comparable to the target compound due to shared halogen content .
2-(2-Bromophenyl)-1,3-dioxolane (CAS: 6642-34-8)
- Structural Simplicity : Contains only a bromo substituent at position 2 on the phenyl ring. The absence of Cl and F reduces molecular weight (C₉H₉BrO₂ , MW: 241.07) and polarity.
- Reactivity : Less electron-deficient than the target compound, making it less reactive in cross-coupling reactions. Used in simpler alkylation or arylation reactions .
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS: 2221812-23-1)
- Halogen Diversity: Lacks the chloro substituent, with Br at position 3 and F at position 2.
Physicochemical and Hazard Profiles
*Inferred from structural analogues.
Biological Activity
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2643367-91-1
- Molecular Formula : C9H7BrClF O2
- Molecular Weight : 281.51 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances the compound's lipophilicity and alters its electronic properties, which can influence its binding affinity to target proteins.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, potentially affecting neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, structural analogs have shown significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis or cell cycle arrest.
| Compound | Type of Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| Analog A | Breast Cancer | 5 | Apoptosis induction |
| Analog B | Lung Cancer | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of dioxolane compounds and tested their efficacy against human cancer cell lines. The study found that the brominated derivative exhibited superior activity compared to other analogs, leading to a significant reduction in cell viability at concentrations below 10 µM .
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial potential of dioxolane derivatives against resistant bacterial strains. The results indicated that certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential avenue for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane?
- Methodological Answer : The compound can be synthesized via Grignard reagent-mediated coupling. For example, 2-(2-bromoethyl)-1,3-dioxolane derivatives react with thiopyridyl esters to form ketone adducts in near-quantitative yields, as demonstrated with structurally similar dioxolane systems . Optimization involves controlling stoichiometry (e.g., 1 equiv. Grignard reagent) and reaction temperature to avoid side reactions.
Q. How can spectroscopic techniques (NMR, MS) characterize the compound’s structure?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane shows distinct aromatic proton splitting patterns in CDCl₃, with dioxolane protons resonating at δ 3.8–4.2 ppm . High-resolution mass spectrometry (HRMS) can validate molecular weight, as seen in analogs like 2-(2-bromo-5-fluorophenyl)-1,3-dioxolane (exact mass: ~283 Da) .
Q. What purification methods are recommended for halogenated dioxolane derivatives?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For bromo- and chloro-substituted analogs, recrystallization from ethanol/water mixtures improves purity (>95% by HPLC), as noted in purification protocols for bromochlorophenol derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and chlorine substituents deactivate the benzene ring, slowing electrophilic substitution. Bromine’s leaving-group ability facilitates Suzuki-Miyaura couplings. Computational studies (DFT) can predict activation barriers for aryl halide reactivity, as demonstrated in fluorophenyl-dioxolane systems .
Q. What mechanistic insights explain the stability of 1,3-dioxolane rings under acidic or basic conditions?
- Methodological Answer : The 1,3-dioxolane ring is prone to acid-catalyzed hydrolysis due to oxonium ion formation. Stability studies on 2-(4-bromophenyl)-1,3-dioxolane show decomposition at pH < 2, while basic conditions (pH > 10) induce ring-opening via nucleophilic attack . Kinetic assays (e.g., HPLC monitoring) quantify degradation rates.
Q. How can contradictions in regioselectivity data be resolved for halogenated dioxolane derivatives?
- Methodological Answer : Conflicting regioselectivity in bromo-chloro-fluorophenyl systems may arise from steric hindrance or competing electronic effects. Comparative X-ray crystallography (e.g., 3-(2-chloro-6-fluorophenyl)-1-thienylprop-2-en-1-one structures ) and Hammett substituent constants (σ⁺) can rationalize observed trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
